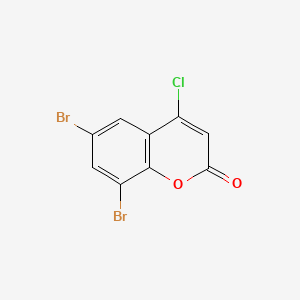
6,8-Dibromo-4-chlorocoumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dibromo-4-chlorocoumarin is a brominated and chlorinated derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromo-4-chlorocoumarin typically involves the bromination and chlorination of coumarin. One common method is the electrophilic substitution reaction, where coumarin is treated with bromine and chlorine in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is usually carried out in a solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes. These methods ensure consistent product quality and yield. The choice of reagents, solvents, and reaction conditions is optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 6,8-Dibromo-4-chlorocoumarin can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophilic substitution with amines or alcohols.
Major Products Formed:
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of this compound-3-ol.
Substitution: Formation of this compound derivatives with various functional groups.
科学的研究の応用
6,8-Dibromo-4-chlorocoumarin has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibition and protein binding.
Medicine: Investigated for its potential antitumor and antimicrobial properties.
Industry: Utilized in the development of fluorescent probes and dyes.
作用機序
The mechanism by which 6,8-Dibromo-4-chlorocoumarin exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The exact mechanism can vary depending on the biological system and the specific application.
類似化合物との比較
6,7-Dibromo-4-chlorocoumarin
6,8-Dibromo-4-fluorocoumarin
6,8-Dibromo-4-methylcoumarin
特性
分子式 |
C9H3Br2ClO2 |
|---|---|
分子量 |
338.38 g/mol |
IUPAC名 |
6,8-dibromo-4-chlorochromen-2-one |
InChI |
InChI=1S/C9H3Br2ClO2/c10-4-1-5-7(12)3-8(13)14-9(5)6(11)2-4/h1-3H |
InChIキー |
MBJRNTALNFBHBI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1C(=CC(=O)O2)Cl)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















